molecular formula C12H12O2 B1311757 (6-Methoxynaphthalen-2-yl)methanol CAS No. 60201-22-1

(6-Methoxynaphthalen-2-yl)methanol

Cat. No. B1311757
CAS RN: 60201-22-1
M. Wt: 188.22 g/mol
InChI Key: YKZCYRHZTSJCAO-UHFFFAOYSA-N
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Description

“(6-Methoxynaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 188.23 . Its IUPAC name is (6-methoxy-2-naphthyl)methanol .


Synthesis Analysis

A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved by a reaction between 2,2-diphenylethan-1-amine and naproxen .


Molecular Structure Analysis

The InChI code for “(6-Methoxynaphthalen-2-yl)methanol” is 1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 .


Physical And Chemical Properties Analysis

“(6-Methoxynaphthalen-2-yl)methanol” has a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Solubility Studies The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, has been measured in various solvents. This research aids in understanding the solubility characteristics of similar compounds, including (6-Methoxynaphthalen-2-yl)methanol, which is crucial for their applications in pharmaceutical formulations and chemical processes (Yan et al., 2009).

Synthetic Procedures A study on the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases the relevance of (6-Methoxynaphthalen-2-yl)methanol derivatives in pharmaceutical synthesis (Xu & He, 2010).

Fluorogenic Labeling in HPLC The use of derivatives of (6-Methoxynaphthalen-2-yl)methanol as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols demonstrates its application in analytical chemistry (Gatti et al., 1990).

Catalytic Applications Research on the methylation of 2-naphthol over molecular sieves, yielding 2-methoxynaphthalene, highlights the catalytic potential of (6-Methoxynaphthalen-2-yl)methanol derivatives in chemical reactions (Stoylkova et al., 2000).

Photolysis Studies Studies on the photolysis of phenyliodonium salts in the presence of (6-Methoxynaphthalen-2-yl)methanol derivatives illustrate their role in photochemical reactions, which can be important for developing new synthetic methods (Gu et al., 2000).

Spectroscopic Analysis Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 4-(6-methoxynaphthalen-2-yl) butan-2-one provide insights into the molecular structure and behavior of (6-Methoxynaphthalen-2-yl)methanol derivatives, essential for various scientific applications (Govindasamy & Gunasekaran, 2015)

Synthesis and Antibacterial Activity Research on the synthesis of derivatives such as 5,6-Dimethoxynaphthalene-2-carboxylic acid and their antibacterial activity against pathogenic bacteria signifies the potential biomedical applications of (6-Methoxynaphthalen-2-yl)methanol derivatives (Göksu & Uğuz, 2005).

Catalytic Oxidation Studies The study of the encapsulation of molybdenum(VI) complexes in zeolites for the oxidation of alcohols and hydrocarbons, using derivatives of (6-Methoxynaphthalen-2-yl)methanol, highlights its application in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).

Chemical Analysis via Gas Chromatography/Mass Spectrometry The analysis of methyl alpha-(6-methoxyl-2-naphthyl) propionate via gas chromatography and mass spectrometry, involving derivatives of (6-Methoxynaphthalen-2-yl)methanol, shows its importance in analytical methodologies for chemical composition determination (Chen et al., 1999).

Metal Ion Complex Synthesis Research on the synthesis and characterization of metal ion complexes of 2-(6-methoxynaphthalen-2-yl) propanoate exhibits the potential of (6-Methoxynaphthalen-2-yl)methanol derivatives in coordination chemistry and materials science (Yousif et al., 2013).

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCYRHZTSJCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434113
Record name (6-methoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxynaphthalen-2-yl)methanol

CAS RN

60201-22-1
Record name (6-methoxynaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxynaphthalen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of commercially available 6-methoxy-2-naphthaldehyde (200 mg; 1.07 mmol) in MeOH (5 ml) was treated portionwise at rt with NaBH4 (50 mg; 1.31 mmol), and the resulting mixture was further stirred at rt, under nitrogen, for 1 h. 2 M aq. HCl was added, and the organic solvent was removed under reduced pressure. AcOEt and water were added, and the separated organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (6-methoxynaphthalen-2-yl)methanol as a colorless solid. LC-MS (conditions E): tR=0.55 min.; no ionisation.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Nencetti, L Ciccone, A Rossello, E Nuti… - Journal of Enzyme …, 2015 - Taylor & Francis
We synthesized a series of new naphthalene derivatives: naproxen- and 6-methoxy naphthalene acetic acid-like 1–5. In these compounds the carboxylic function, typical of the classical …
Number of citations: 7 www.tandfonline.com
S Venkataraman, S Narayan, A Chadha - Scientific Reports, 2016 - nature.com
Confocal microscopic studies with the resting cells of yeast, Candida parapsilosis ATCC 7330, a reportedly versatile biocatalyst for redox enzyme mediated preparation of optically pure …
Number of citations: 2 www.nature.com
B Han, C Ren, M Jiang, L Wu - … Chemie International Edition, 2022 - Wiley Online Library
Catalytic reduction of carboxylic acids and derivatives all the way to their corresponding methyl‐compounds is very rare and still challenging for homogeneous transition‐metal catalysis…
Number of citations: 4 onlinelibrary.wiley.com
MA Cribari, MJ Unger, JD Martell - ACS catalysis, 2022 - ACS Publications
Enzyme–mediator systems generate radical intermediates that abstract hydrogen atoms under mild conditions. These systems have been employed extensively for alcohol oxidation, …
Number of citations: 7 pubs.acs.org
D Manikpuri, RV Sankar… - Chemistry–An Asian …, 2023 - Wiley Online Library
A catalytic method for the direct synthesis of oximes from alcohols and hydroxyl amine hydrochloride salt is reported. The reaction is catalyzed by a ruthenium pincer catalyst, which …
Number of citations: 3 onlinelibrary.wiley.com
A Sarkar, DK Pyne, T Biswas, R Das, GK Kar… - …, 2020 - Wiley Online Library
The synthesis is described of a luminescent furophenanthraquinone derivative, 9‐methoxyphenanthro[4,3‐b]furan‐4,5‐dione (MPFD). The biological importance of tetracyclic …
D Kanakaraju, CA Motti, BD Glass, M Oelgemöller - Chemosphere, 2015 - Elsevier
The TiO 2 photocatalytic degradation of the active pharmaceutical ingredient (API) naproxen (NPX) has been studied using a laboratory-scale photoreactor equipped with a medium …
Number of citations: 137 www.sciencedirect.com
A Vlassova - 2015 - papyrus.bib.umontreal.ca
The present work describes the development of a visible-light-mediated method for the synthesis of helicenes. The conditions for the formation of [5]helicene were established in a batch …
Number of citations: 3 papyrus.bib.umontreal.ca
SS Moleele, JP Michael, CB de Koning - Tetrahedron, 2008 - Elsevier
Tetralones as precursors for the synthesis of 2,2′-disubstituted 1,1′-binaphthyls and related compounds - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 10 www.sciencedirect.com
L Wang, X Chen, X Guo, J Li, Q Liu, F Kang, X Wang… - Biophysics Reports, 2018 - Springer
Fluorescent proteins (FPs) with emission wavelengths in the far-red and infrared regions of the spectrum provide powerful tools for deep-tissue and super-resolution imaging. The …
Number of citations: 7 link.springer.com

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